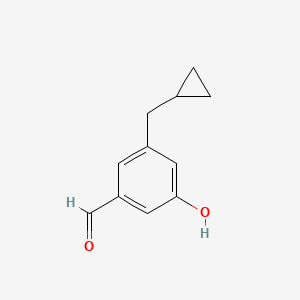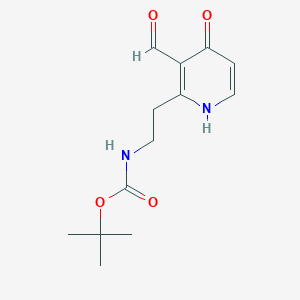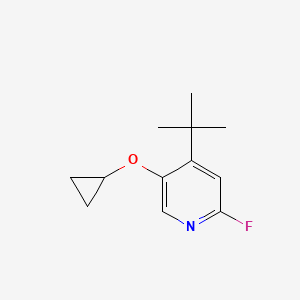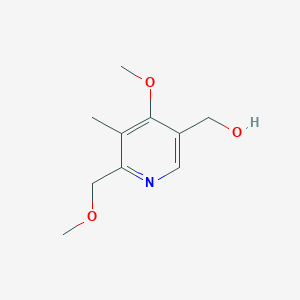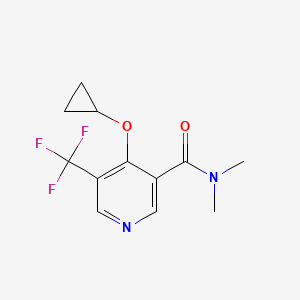
4-Cyano-6-formylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Cyano-6-formylpyridine-2-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivative. One method involves the oxidative chlorination of 3-cyanopyridine-2(1H)-thiones . The reaction conditions for this process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
4-Cyano-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction Reactions: The cyano and formyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: This compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Applications De Recherche Scientifique
4-Cyano-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical conjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-6-formylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The cyano and formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Cyano-6-formylpyridine-2-sulfonyl chloride include other pyridine derivatives with cyano, formyl, and sulfonyl chloride groups. Examples include:
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in chemical synthesis.
Propriétés
Formule moléculaire |
C7H3ClN2O3S |
|---|---|
Poids moléculaire |
230.63 g/mol |
Nom IUPAC |
4-cyano-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClN2O3S/c8-14(12,13)7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
Clé InChI |
RNAREHVNKLUYDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


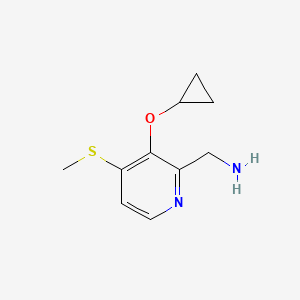
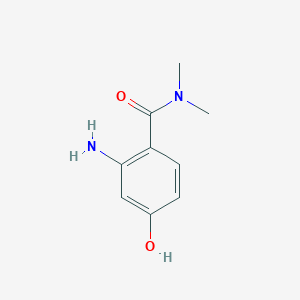

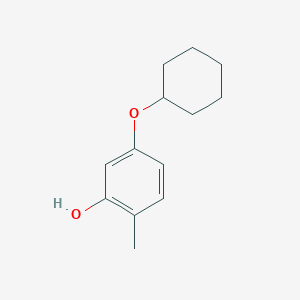
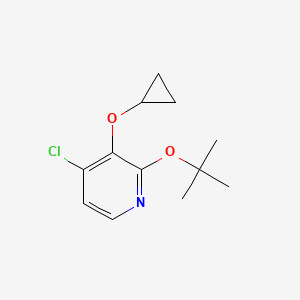
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

